molecular formula C8H9BrO2 B13664116 2-Bromo-1-(5-methyl-2-furyl)-1-propanone

2-Bromo-1-(5-methyl-2-furyl)-1-propanone

Cat. No.: B13664116
M. Wt: 217.06 g/mol
InChI Key: YAAJAEFPXPWFLD-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methyl-2-furyl)-1-propanone is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom attached to a propanone group, which is further connected to a furan ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-methyl-2-furyl)-1-propanone typically involves the bromination of 1-(5-methyl-2-furyl)-1-propanone. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dimethylformamide (DMF). The reaction is usually carried out at low temperatures to control the reactivity and ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-methyl-2-furyl)-1-propanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.

    Oxidation: Products include carboxylic acids or other oxidized forms.

    Reduction: Products include alcohols derived from the reduction of the ketone group.

Scientific Research Applications

2-Bromo-1-(5-methyl-2-furyl)-1-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-methyl-2-furyl)-1-propanone involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity can be exploited in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(5-methyl-2-furyl)-1-propanone is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both a bromine atom and a furan ring makes it a versatile intermediate for various synthetic applications. Its reactivity and potential for forming diverse derivatives set it apart from other similar compounds.

Properties

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

2-bromo-1-(5-methylfuran-2-yl)propan-1-one

InChI

InChI=1S/C8H9BrO2/c1-5-3-4-7(11-5)8(10)6(2)9/h3-4,6H,1-2H3

InChI Key

YAAJAEFPXPWFLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C(C)Br

Origin of Product

United States

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